Cerulein 7

Description

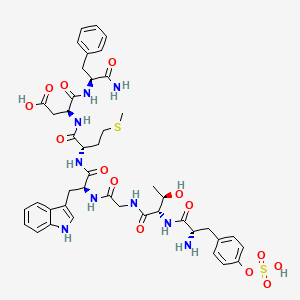

Cerulein (also spelled caerulein) is a decapeptide analog of cholecystokinin (CCK), widely used in experimental models to induce acute or chronic pancreatitis. It hyperstimulates pancreatic acinar cells, leading to intracellular enzyme activation, inflammation, and cellular damage . Cerulein’s mechanism involves upregulation of endothelin receptors (ETAR/ETBR), endothelin-converting enzyme-1 (ECE-1), and caspase pathways, which drive apoptosis and necrosis in a species-dependent manner . Studies also highlight its role in modulating microRNAs like miR-7, which influences Sp3 expression to regulate acinar cell apoptosis .

Properties

IUPAC Name |

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-amino-3-(4-sulfooxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H55N9O14S2/c1-24(54)38(53-40(59)30(45)18-26-12-14-28(15-13-26)67-69(64,65)66)44(63)48-23-36(55)49-34(20-27-22-47-31-11-7-6-10-29(27)31)42(61)50-32(16-17-68-2)41(60)52-35(21-37(56)57)43(62)51-33(39(46)58)19-25-8-4-3-5-9-25/h3-15,22,24,30,32-35,38,47,54H,16-21,23,45H2,1-2H3,(H2,46,58)(H,48,63)(H,49,55)(H,50,61)(H,51,62)(H,52,60)(H,53,59)(H,56,57)(H,64,65,66)/t24-,30+,32+,33+,34+,35+,38+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOFCPCAYNWWFGV-VSBHASARSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H55N9O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20175204 | |

| Record name | Cerulein 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

998.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20994-86-9 | |

| Record name | Cerulein 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020994869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cerulein 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20175204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerulein 7 can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and yield. The process involves rigorous quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Structural Features Influencing Reactivity

Cerulein's structure includes:

-

Pyroglutamic acid at the N-terminus (blocking aminopeptidase degradation)

-

Sulfated tyrosine residue at position 7 (essential for receptor binding)

-

C-terminal amide group (enhances stability against carboxypeptidases) .

Sulfation of Tyrosine

The sulfation at tyrosine (Tyr(SO₃H)) is a post-translational modification critical for receptor activation. This modification:

-

Enhances affinity for CCK receptors by 1,000-fold compared to unsulfated forms .

-

Undergoes nucleophilic substitution under basic conditions, altering bioactivity .

Oxidation Reactions

-

Methionine oxidation : The methionine residue can oxidize to methionine sulfoxide under oxidative stress, reducing biological activity. This is observed in environments with reactive oxygen species (ROS) .

-

ROS generation : Cerulein hyperstimulation activates NADPH oxidase, producing superoxide radicals () and hydrogen peroxide () in pancreatic acinar cells. ROS levels correlate with NF-κB activation and apoptosis .

Chelation and Calcium Interactions

-

Cerulein-induced Ca²⁺ oscillations facilitate NADPH oxidase activation by promoting translocation of cytosolic subunits (p47phox, p67phox) to membranes.

-

Calcium chelators (e.g., BAPTA-AM) block subunit translocation, inhibiting ROS production .

Phosphorylation in Signaling Pathways

Cerulein activates kinase cascades:

| Pathway | Key Reaction | Effect | Source |

|---|---|---|---|

| Jak2/Stat3 | AG490 inhibits Jak2 phosphorylation | Reduces IL-1β expression, inflammation | |

| AMPK | Thr172 phosphorylation | Inhibits zymogen activation |

Stability and Degradation

-

pH sensitivity : Degrades rapidly in acidic conditions (e.g., gastric pH) due to peptide bond hydrolysis.

-

Enzymatic resistance : Pyroglutamate N-terminus resists aminopeptidases, while sulfation protects against tyrosine-specific phosphatases .

Oxidative Stress and Apoptosis

-

Cerulein increases lipid peroxidation by 3-fold in pancreatic tissue and reduces glutathione (GSH) levels by 60% in mice .

-

Induces caspase-3 activation (2.5-fold increase) and DNA fragmentation via p53 and Bax upregulation .

Subcellular Compartmentalization

Scientific Research Applications

Induction of Pancreatitis Models

Cerulein 7 is primarily employed to induce experimental acute pancreatitis in animal models, especially rodents. The compound mimics the physiological effects of cholecystokinin, leading to the secretion of digestive enzymes and subsequent inflammation.

Case Study: Cerulein-Induced Acute Pancreatitis in Mice

- Objective : To investigate the progression from acute to chronic pancreatitis.

- Methodology :

- Mice received multiple intraperitoneal injections of cerulein (50 μg/kg).

- Histological analysis was performed on pancreatic tissues.

- Findings : The study demonstrated that sustained cerulein stimulation resulted in significant pancreatic edema and inflammation, with subsequent progression to chronic pancreatitis characterized by acinar atrophy and fibrosis .

Mechanistic Studies on Inflammation

This compound has been instrumental in elucidating the roles of various signaling pathways involved in inflammation and oxidative stress during pancreatitis.

Data Table: Key Findings from Mechanistic Studies

Investigating Apoptosis Mechanisms

Research utilizing cerulein has revealed insights into apoptosis mechanisms within pancreatic cells during inflammatory conditions.

Case Study: Apoptosis Induction via Cerulein

- Objective : To analyze the apoptotic pathways activated by cerulein.

- Methodology : Rat pancreatic acinar AR42J cells were treated with cerulein at varying concentrations.

- Findings : High concentrations of cerulein promoted the expression of pro-apoptotic genes such as bax and p53, leading to significant DNA fragmentation .

Therapeutic Investigations

This compound also serves as a control in studies aimed at developing therapeutic interventions for pancreatitis.

Case Study: Evaluating Protective Agents

- Objective : To assess the efficacy of Tricetin as a protective agent against cerulein-induced pancreatitis.

- Methodology : Mice were pre-treated with Tricetin before cerulein administration.

- Findings : Tricetin significantly reduced inflammation markers (IL1β, IL6) and improved histopathological outcomes in the pancreas .

Role in Pain Research

Recent studies have utilized cerulein to explore pain mechanisms associated with acute pancreatitis.

Data Table: Pain Assessment Protocols

| Parameter | Description |

|---|---|

| Pain Scores | Evaluated using behavioral assays post-cerulein injection. |

| Inflammatory Markers | Measured levels of cytokines like TNFα and IL1β post-treatment. |

Mechanism of Action

Cerulein 7 exerts its effects by binding to cholecystokinin receptors (CCK1 and CCK2) on target cells. This binding triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), which leads to an increase in intracellular calcium levels. The elevated calcium levels stimulate the secretion of digestive enzymes and smooth muscle contraction. This compound also activates NADPH oxidase, contributing to oxidative stress and inflammation in pancreatic acinar cells .

Comparison with Similar Compounds

Cerulein :

- Model Type : Acute/chronic pancreatitis via repeated intraperitoneal injections.

- Key Features : Rapid necrosis in mice (within 30 minutes) and apoptosis in rats (8-fold higher than mice) .

- Pathological Markers : Elevated amylase, TNF-α, and IL-6; metaplastic ductal changes with ET-receptor upregulation .

- Molecular Pathways : Caspase-3/-9 activation (rats), programmed necrosis (mice), miR-7/Sp3 modulation .

Arginine :

- Model Type : Chronic pancreatitis via single high-dose L-arginine injection.

- Key Features : Metabolic stress leading to fibrosis and collagen deposition.

- Pathological Markers : Delayed TGF-β upregulation, minimal acute inflammation compared to cerulein .

- Molecular Pathways : Oxidative stress, endoplasmic reticulum (ER) stress.

Cerulein vs. Ductal Ligation Models

Ductal Ligation :

- Model Type : Chronic pancreatitis via surgical obstruction of the pancreatic duct.

- Key Features : Ductal dilation, inflammatory infiltration, and fibrosis.

- Pathological Markers : High TGF-β expression, significant collagen deposition .

Cerulein vs. Taurocholate (Bile Acid-Induced Models)

Unlike cerulein, taurocholate causes direct bile acid toxicity, leading to severe necrosis and systemic inflammation. Cerulein models are preferred for studying apoptotic mechanisms, whereas taurocholate mimics gallstone-related pancreatitis .

Species-Specific Responses to Cerulein

| Species | Apoptosis | Necrosis | Key Molecular Markers |

|---|---|---|---|

| Rat | High (8×) | Low | Caspase-3/-9 activation, ET-1 upregulation |

| Mouse | Low | Rapid (5%) | Programmed necrosis, ATP preservation |

Implications : Rats are optimal for apoptosis studies, while mice better model necrotizing pancreatitis .

Research Findings and Implications

- miR-7/Sp3 Axis: Cerulein upregulates miR-7, which suppresses Sp3 to promote acinar cell apoptosis.

- Clinical Translation : Cerulein models are critical for testing anti-inflammatory agents (e.g., ET-receptor blockers) but may underestimate fibrosis seen in human chronic pancreatitis .

Biological Activity

Cerulein 7 is a synthetic analog of cholecystokinin (CCK) that has been extensively studied for its biological activity, particularly in relation to pancreatic function and pathology. This article reviews the mechanisms of action, biological effects, and implications of this compound based on diverse research findings.

This compound primarily acts through two types of CCK receptors: CCK1R and CCK2R . These receptors are G protein-coupled receptors that mediate various physiological responses in the pancreas and gastrointestinal tract. The activation of these receptors leads to:

- Secretion of Digestive Enzymes : CCK1R mediates the secretion of pancreatic enzymes such as amylase and lipase, critical for digestion.

- Inflammatory Response : this compound induces oxidative stress and activates nuclear transcription factor NF-κB, leading to cytokine expression in pancreatic acinar cells. This process is associated with acute pancreatitis, characterized by inflammation and apoptosis in pancreatic tissues .

Oxidative Stress and Inflammation

This compound has been shown to increase levels of reactive oxygen species (ROS), which contribute to oxidative stress. This oxidative stress is linked to the activation of inflammatory pathways in pancreatic cells:

- Cytokine Production : Increased ROS levels activate NF-κB, resulting in the upregulation of pro-inflammatory cytokines such as IL-1β, which play a crucial role in the inflammatory response during acute pancreatitis .

- Apoptosis : High concentrations of this compound promote apoptosis in pancreatic acinar cells through the activation of pro-apoptotic genes such as bax and p53. This process is mediated by intracellular calcium signaling and mitochondrial dysfunction .

Case Studies

Several studies have examined the effects of this compound in animal models:

- Acute Pancreatitis Model : In a study using C57BL/6N mice, repeated injections of this compound induced acute pancreatitis characterized by significant pancreatic edema and elevated serum enzyme levels (amylase and lipase). Histological analysis revealed extensive acinar cell damage and inflammation .

- Chronic Pancreatitis Progression : Research on T7K24R mutant mice demonstrated that sustained this compound stimulation led to chronic pancreatitis-like symptoms, including acinar atrophy and fibrosis. This model highlighted the role of trypsin activation in driving inflammatory processes even after cessation of Cerulein treatment .

Data Summary

The following table summarizes key findings from studies on this compound:

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of Cerulean 7?

- Methodological Answer :

- Solid-Phase Peptide Synthesis (SPPS) : Utilize Fmoc/t-Bu chemistry for stepwise assembly, with resin cleavage and side-chain deprotection under optimized acidic conditions .

- Purification : Employ reverse-phase HPLC with a C18 column, using gradient elution (e.g., 0.1% TFA in water/acetonitrile). Monitor purity via analytical HPLC (>95%) and confirm identity via ESI-MS or MALDI-TOF .

- Characterization : Validate structural integrity using H/C NMR and circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helical content) .

Q. Which in vitro assays are recommended for initial screening of Cerulean 7’s bioactivity?

- Methodological Answer :

- Cell Viability Assays : Use MTT or resazurin-based assays in relevant cell lines (e.g., cancer, neuronal). Include positive/negative controls and triplicate technical replicates to minimize variability .

- Binding Affinity Studies : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target receptors (e.g., GPCRs). Normalize data to reference ligands .

- Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) to calculate EC/IC values. Use software like GraphPad Prism for statistical validation .

Advanced Research Questions

Q. How can conflicting data on Cerulean 7’s mechanism of action be systematically addressed?

- Methodological Answer :

- Meta-Analysis Framework :

- Cross-Validation : Combine knock-out models (e.g., CRISPR-Cas9) with Cerulean 7 treatment to isolate pathway-specific effects. Validate via Western blotting for phosphorylation states .

Q. What strategies optimize Cerulean 7’s stability in physiological conditions for in vivo studies?

- Methodological Answer :

- Formulation Screening :

- Test lipid nanoparticles (LNPs) vs. PEGylation for serum stability. Monitor degradation via LC-MS over 72 hours in simulated body fluid (SBF) .

- Use fluorescent tagging (e.g., Cy5.5) for real-time pharmacokinetic tracking in murine models .

- Accelerated Stability Testing : Apply Arrhenius equation to predict shelf-life at 4°C/25°C. Validate with forced degradation studies (e.g., oxidative stress via HO) .

Data Contradiction & Validation

Q. How should researchers interpret contradictory results in Cerulean 7’s cytotoxicity profiles?

- Methodological Answer :

- Source Analysis Checklist :

Experimental Design : Compare cell passage numbers, seeding densities, and assay endpoints (e.g., ATP vs. LDH release) .

Compound Integrity : Verify batch-to-batch consistency via DSC (differential scanning calorimetry) for melting point and crystallinity .

Statistical Power : Recalculate effect sizes and confidence intervals; exclude studies with n < 3 or p > 0.05 .

- Collaborative Replication : Share blinded samples with independent labs using predefined protocols (see FAIR data principles) .

Methodological Tools & Resources

Q. Which computational models predict Cerulean 7’s interaction with novel targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite with flexible side-chain sampling. Validate via molecular dynamics (MD) simulations (100 ns trajectory) .

- QSAR Modeling : Curate a dataset of analogs with known IC values. Apply random forest or SVM algorithms (e.g., using RDKit descriptors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.